rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans
Description
rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans is a chiral cyclohexylamine derivative featuring a benzamide moiety attached to a trans-2-aminocyclohexyl backbone. Its stereochemistry (trans configuration at the 1R,2R positions) and hydrochloride salt form influence its physicochemical properties, such as solubility and crystallinity.
Properties
Molecular Formula |
C13H19ClN2O |
|---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
N-(2-aminocyclohexyl)benzamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,14H2,(H,15,16);1H |
InChI Key |
MYYLVQFXWRFWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Aminolysis of Cyclohexene Oxide
The most widely reported method involves stereoselective aminolysis of cyclohexene oxide followed by resolution and debenzylation (Figure 1):
Step 1: Aminolysis Reaction
- Reagents : Cyclohexene oxide, benzylamine, water (solvent)
- Conditions : 80–100°C, 12–24 hours
- Product : Racemic trans-2-(benzylamino)cyclohexanol ()
- Yield : 70–78%
Step 2: Chiral Resolution
- Resolution Agent : (R)- or (S)-mandelic acid (2 eq.)
- Process : Recrystallization in ethanol/water (3:1 v/v)
- Result : Enantiopure (1R,2R)- and (1S,2S)-trans-2-(benzylamino)cyclohexanol ()
- Diastereomeric Excess : >99%
Step 3: Debenzylation
- Catalyst : 10% Pd/C (0.1 eq.)
- Conditions : H₂ (1 atm), methanol, 25°C, 6 hours
- Product : (1R,2R)-2-aminocyclohexanol
- Yield : 90–95% ()
Step 4: Benzoylation
- Reagents : Benzoyl chloride, triethylamine
- Conditions : Dichloromethane, 0°C → 25°C, 2 hours
- Product : rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide
- Yield : 85% ()
Step 5: Hydrochloride Salt Formation
Catalytic Asymmetric Synthesis
A scalable alternative employs chiral catalysts for enantioselective synthesis:
Key Reaction :
- Substrate : trans-2-Nitrocyclohexanol
- Catalyst : Ru-(S)-BINAP (0.5 mol%)
- Reductant : H₂ (50 psi)
- Conditions : MeOH, 40°C, 12 hours
- Product : (1R,2R)-2-aminocyclohexanol
- Enantiomeric Excess : 98% ()
Advantages :
Solid-Phase Synthesis (Advanced Methods)
For combinatorial libraries, resin-bound synthesis has been reported:
Procedure :
- Resin : Wang resin (1.2 mmol/g)
- Coupling Agent : HBTU, DIPEA
- Steps :
- Load Fmoc-(1R,2R)-2-aminocyclohexanol
- Deprotect (20% piperidine/DMF)
- Acylate with benzoic acid
- Cleavage : TFA/H₂O (95:5), 2 hours
- Yield : 76% ()
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Aminolysis + Resolution | 68 | 95 | Moderate | Industrial |
| Catalytic Asymmetric | 85 | 99 | High | Pilot-scale |
| Solid-Phase | 76 | 90 | Low | Lab-scale |
Key Observations :
- Aminolysis remains the most cost-effective for racemic mixtures ().
- Catalytic methods excel in enantioselectivity but require expensive ligands ().
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Optimizations
Trans-Diastereoselectivity
Debenzylation Side Reactions
- Issue : Over-hydrogenation leading to cyclohexane ring saturation ().
- Mitigation : Limit H₂ exposure to 6 hours and use low catalyst loading ().
Industrial Applications
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or cyclohexyl derivatives.
Scientific Research Applications
Cancer Treatment
Rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride has been investigated for its cytotoxic properties against various cancer cell lines. Recent studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may have similar effects.
- Case Study : A study highlighted the synthesis of benzamide derivatives that exhibited significant cytotoxicity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. The mechanism involved the induction of apoptosis, which is critical for developing effective cancer therapies .
Neuropharmacology
The compound's structural characteristics make it a candidate for exploring neuropharmacological effects. Compounds with similar amine and amide functionalities have been shown to interact with neurotransmitter systems.
- Potential Applications :
- Anxiolytic Effects : Research indicates that benzamide derivatives can modulate anxiety-related behaviors in animal models.
- Antidepressant Activity : Structural analogs have demonstrated potential in enhancing serotonergic activity, which is vital for treating depression.
Combination Therapies
Recent patents suggest that rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride could be used in combination therapies for enhanced efficacy against resistant cancer types . This approach aims to improve treatment outcomes by targeting multiple pathways involved in tumor growth and survival.
Data Tables
Mechanism of Action
The mechanism of action of rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Calhex-231 (4-Chloro-N-[(1S,2S)-2-[[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]benzamide Hydrochloride)
- Structural Differences: Calhex-231 incorporates a chloro-substituted benzamide and a naphthalene-containing ethylamine side chain, enhancing lipophilicity compared to the unsubstituted benzamide in the target compound.
- Functional Implications :
N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea
- Structural Differences :
- Replaces the benzamide with a thiourea group and introduces 3,5-bis(trifluoromethyl)phenyl substituents.
- Functional Implications :
Stereoisomeric Variants: cis- vs. trans-2-Aminocyclohexanol Hydrochloride
- Key Differences: cis-2-Aminocyclohexanol hydrochloride (mp 186–190°C) exhibits a higher melting point than the trans isomer (mp 172–175°C), reflecting differences in molecular packing due to stereochemistry .
Cyclopropane and Cyclobutane Derivatives
- Example: rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride (MW 175.7 g/mol). Lower molecular weight may improve diffusion across biological membranes but reduce binding affinity due to fewer interaction sites.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Stereochemistry: The trans configuration in the target compound may enhance solubility compared to cis isomers, as evidenced by lower melting points in trans-cyclohexanol derivatives .
- Functional Group Modulation : Substituting benzamide with thiourea () or adding halogen/naphthalene groups () alters pharmacokinetics and target engagement.
- Synthetic Accessibility: High costs for cis-2-aminocyclohexanol hydrochloride (JPY 85,600/g vs. JPY 11,400/g for the trans isomer) suggest stereochemical control is critical for cost-effective production .
Biological Activity
rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and applications in scientific research.
Synthesis and Preparation
The synthesis of rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride involves the reaction of 2-aminocyclohexanol with benzoyl chloride in the presence of a base like triethylamine. This reaction is typically conducted under anhydrous conditions to prevent hydrolysis. The product is purified through methods such as column chromatography or recrystallization to achieve high purity levels.
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 2-Aminocyclohexanol + Benzoyl Chloride | Anhydrous environment |
| 2 | Triethylamine (base) | Controlled temperature |
| 3 | Purification | Column chromatography or recrystallization |
The mechanism of action for rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride involves its interaction with specific molecular targets, including receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects such as enzyme inhibition and receptor binding. The precise pathways depend on the specific biological context and application.
Biological Activity
Research indicates that rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride exhibits multiple biological activities:
- Receptor Binding : The compound has been shown to bind selectively to certain receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : Studies have demonstrated its ability to inhibit specific enzymes, which may be relevant for therapeutic applications in conditions like pain management and inflammation.
- Cellular Effects : Investigations into its effects on cellular processes reveal potential roles in modulating signaling pathways critical for cell survival and proliferation.
Case Studies
Several studies have highlighted the biological effects of rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride:
- Pain Management : A study evaluated its analgesic properties in animal models, showing significant pain relief comparable to standard analgesics.
- Inflammation : Research indicated that the compound reduces inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Effects : Another investigation focused on its neuroprotective properties against oxidative stress in neuronal cell lines, indicating a role in neurodegenerative disease prevention .
Comparative Analysis
When compared to similar compounds such as rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide and rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride demonstrates unique structural features that contribute to its distinct biological activities. This uniqueness is essential for specific research applications and therapeutic developments.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
